

Chemical and physical properties of L-(+)-Cysteine for laboratory use

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Compound of Interest

Compound Name: L-(+)-Cysteine

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L-(+)-Cysteine: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Cysteine is a semi-essential, sulfur-containing proteinogenic amino acid vital for numerous biological processes.[1][2] Its unique thiol (-SH) side chain confers upon it potent nucleophilic and antioxidant properties, making it a cornerstone in protein structure, enzyme catalysis, and cellular redox homeostasis.[2][3] In the laboratory, L-Cysteine is widely used as a reducing agent, a key component in cell culture media, and a precursor in various biochemical and pharmaceutical syntheses.[4][5] This guide provides an in-depth overview of the chemical and physical properties of **L-(+)-Cysteine**, along with detailed protocols for its use in a research setting.

Core Chemical and Physical Properties

The fundamental properties of **L-(+)-Cysteine** are summarized below, providing essential data for its application in experimental design.

General and Physical Properties

This table outlines the basic identifiers and physical characteristics of L-Cysteine.

Property	Value	Citations
CAS Number	52-90-4	[5][6]
Molecular Formula	C ₃ H ₇ NO ₂ S	[6][7]
Molecular Weight	121.16 g/mol	[6][7]
Appearance	White crystalline powder or colorless crystals.	[4][7]
Melting Point	Decomposes at ~240 °C.	[4][7]
Odor	Characteristic sulfurous odor.	[4]
Optical Rotation	[α] _D ²⁰ = +8.3° to +9.5°	[8]

Solubility Profile

L-Cysteine's solubility is highly dependent on the solvent and pH. It is freely soluble in water and acidic solutions but has limited solubility in non-polar organic solvents.[4][9] The hydrochloride salt form offers enhanced solubility.[5]

Solvent	Solubility	Citations
Water	Freely soluble; ~28 g/100 mL at 25 °C.	[4][10]
Aqueous Acid	Soluble.	[7]
Ethanol	Slightly soluble to soluble.	[4][9]
Acetone	Insoluble.	[4]
Ether, Benzene	Insoluble.	[4]

A detailed study showed the solubility order in various pure solvents as: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[11][12][13]

Acid-Base and Spectroscopic Properties

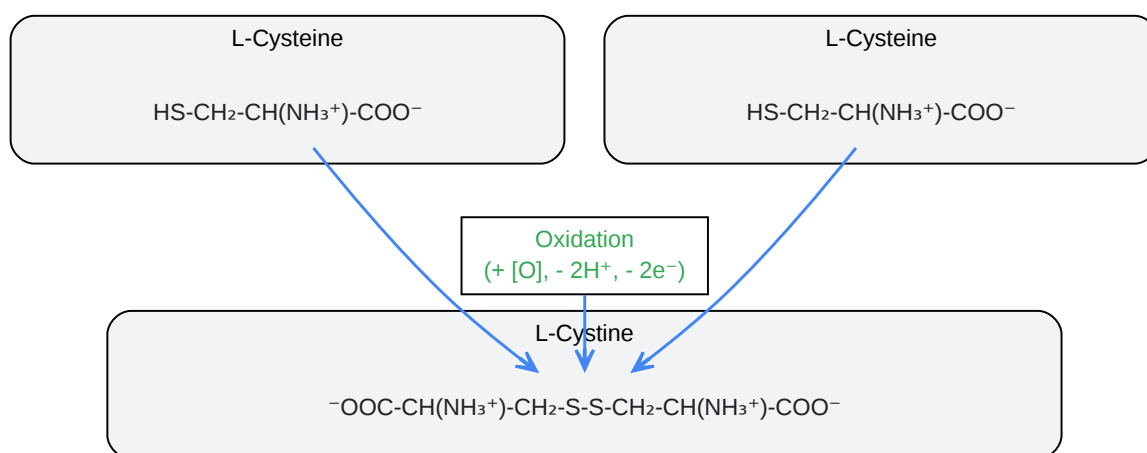
The ionizable groups of L-Cysteine (carboxyl, amino, and thiol) give it distinct acid-base properties. Its UV absorption is primarily in the far-UV range.

Property	Value	Citations
pKa ₁ (α-carboxyl)	~1.71 - 1.96	[13][14][15]
pKa ₂ (thiol, -SH)	~8.18 - 8.37	[14][16]
pKa ₃ (α-amino)	~10.28 - 10.78	[13][15]
Isoelectric Point (pI)	~5.02 - 5.15	[13][16]
UV Absorption Maxima (λ _{max})	~190 nm (in acidic mobile phase).	[17]

Key Biochemical Pathways and Reactions

Oxidation of L-Cysteine to L-Cystine

The most significant chemical reaction for L-Cysteine in a laboratory setting is its oxidation. The thiol groups of two L-Cysteine molecules can be oxidized to form a disulfide bond, resulting in the dimer L-Cystine.[2][18] This reaction is crucial for protein folding, where disulfide bridges stabilize tertiary and quaternary structures.[2][3] However, this process can be a challenge in the lab, as L-Cystine is significantly less soluble than L-Cysteine at neutral pH and can precipitate out of solution.[5]

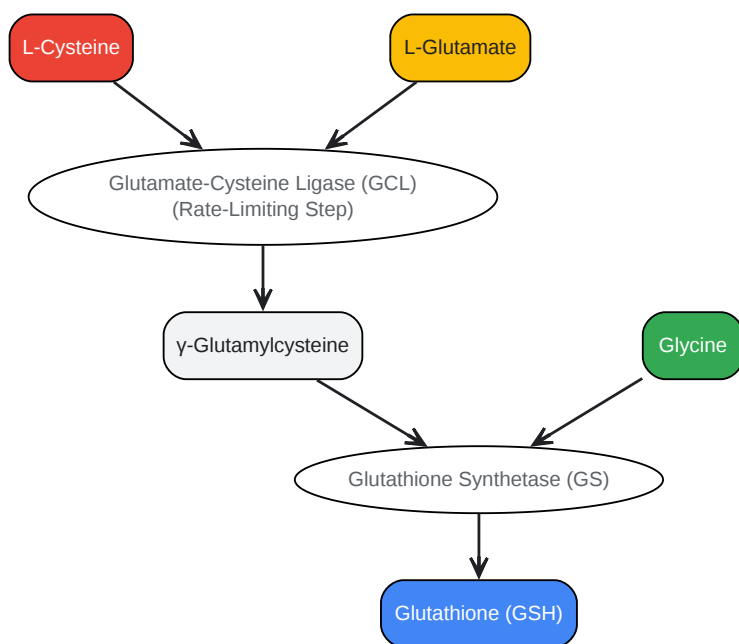
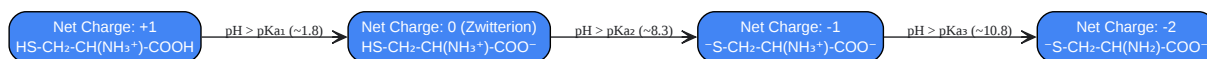


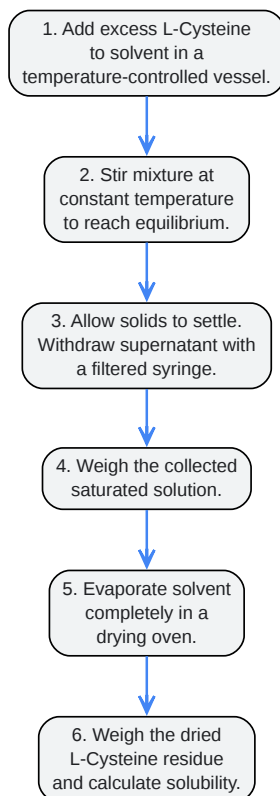
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Oxidation of two L-Cysteine molecules to form one L-Cystine molecule.

Ionization States of L-Cysteine

The net charge of L-Cysteine is dependent on the pH of the solution due to its three ionizable functional groups. Understanding these states is critical for applications like electrophoresis and for ensuring solubility. At its isoelectric point ($pI \approx 5.0$), L-Cysteine exists predominantly as a neutral zwitterion, where it has minimal solubility.





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